molecular formula C12H15NO4 B12220960 2-(5-carboxypentyl)pyridine-4-carboxylic Acid

2-(5-carboxypentyl)pyridine-4-carboxylic Acid

Cat. No.: B12220960
M. Wt: 237.25 g/mol
InChI Key: YDACUXMMBHYUQG-UHFFFAOYSA-N
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Description

2-(5-carboxypentyl)pyridine-4-carboxylic Acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 4-position and a 5-carboxypentyl group at the 2-position. Pyridinecarboxylic acids are known for their diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-carboxypentyl)pyridine-4-carboxylic Acid can be achieved through several synthetic routes. One common method involves the reaction of pyridine-4-carboxylic acid with 5-bromopentanoic acid under basic conditions. The reaction typically proceeds through a nucleophilic substitution mechanism, where the carboxylate group of pyridine-4-carboxylic acid attacks the electrophilic carbon of 5-bromopentanoic acid, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(5-carboxypentyl)pyridine-4-carboxylic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(5-carboxypentyl)pyridine-4-carboxylic Acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-carboxypentyl)pyridine-4-carboxylic Acid is unique due to the presence of both a carboxylic acid group and a 5-carboxypentyl group, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

2-(5-carboxypentyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C12H15NO4/c14-11(15)5-3-1-2-4-10-8-9(12(16)17)6-7-13-10/h6-8H,1-5H2,(H,14,15)(H,16,17)

InChI Key

YDACUXMMBHYUQG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(=O)O)CCCCCC(=O)O

Origin of Product

United States

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